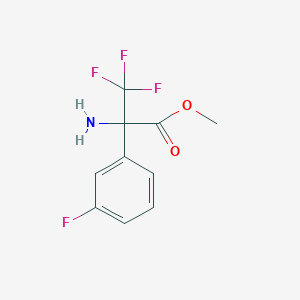![molecular formula C19H23BrN2O2 B2496500 2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide CAS No. 324764-43-4](/img/structure/B2496500.png)
2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide is a useful research compound. Its molecular formula is C19H23BrN2O2 and its molecular weight is 391.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Profile of Adamantane Derivatives
Adamantane and its derivatives have been extensively studied for their pharmacological applications, particularly in treating neurodegenerative diseases. Compounds like amantadine and memantine, which share structural similarities with 2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide, are already in use for dementia, Alzheimer's, and Parkinson's diseases. Research suggests that the pharmacological potential of adamantane derivatives extends beyond these applications, offering promising directions for future studies in biochemistry, pharmacology, and medicinal chemistry, as well as for the pharmaceutical industry. The unique adamantane-based scaffold contributes significantly to the bioactivity of these compounds, emphasizing the importance of structural motifs in drug design and development (Dembitsky, Gloriozova, & Poroikov, 2020).
DNA Binding and Antiviral Applications
The binding affinity of certain adamantane derivatives to DNA structures, as seen in Hoechst 33258 and its analogues, highlights another significant area of application. These compounds bind to the minor groove of DNA, showing specificity for AT-rich sequences. This property is exploited in fluorescence microscopy and flow cytometry for DNA staining, contributing to advancements in cell biology and genetics. Moreover, adamantane derivatives' role as radioprotectors and topoisomerase inhibitors opens avenues for developing novel therapeutics targeting DNA interactions, which can be crucial for cancer treatment and research into genetic diseases (Issar & Kakkar, 2013).
Synthesis and Chemical Properties for Drug Development
The synthesis and exploration of adamantylated nucleic bases underscore the compound's versatility in creating highly effective and selective drugs. Although initial studies focused on derivatives containing unsubstituted adamantane, recent advancements have expanded the scope to include a variety of substitutions, enhancing biological activity and selectivity. This research direction holds promise for developing new treatments, particularly by exploiting adamantane's ability to interact with biological molecules in specific ways (Shokova & Kovalev, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c20-16-1-2-17(23)15(6-16)11-21-22-18(24)10-19-7-12-3-13(8-19)5-14(4-12)9-19/h1-2,6,11-14,23H,3-5,7-10H2,(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLRMCSSSLFNOB-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N/N=C\C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-6-{[(4-fluorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
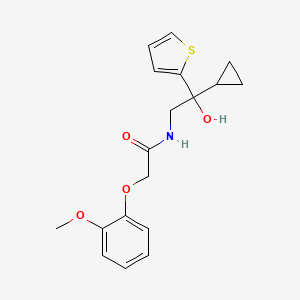
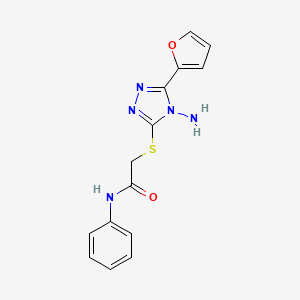
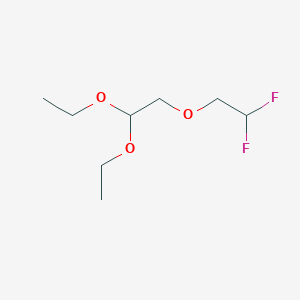
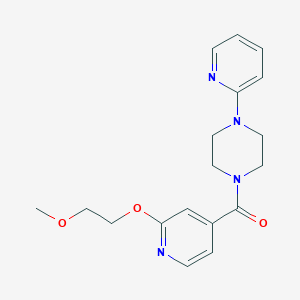

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
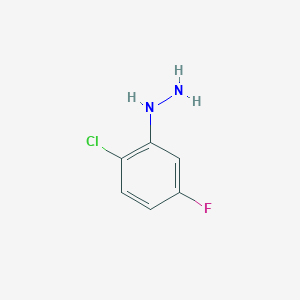
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
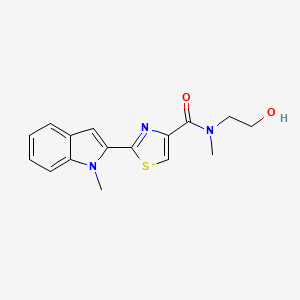
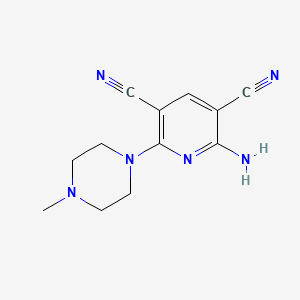
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
